Duartin, dimethyl ether

Catalog No.
S628267
CAS No.
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duartin, dimethyl ether

Product Name

Duartin, dimethyl ether

IUPAC Name

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1

InChI Key

AXXBADPZGFAAHF-ZDUSSCGKSA-N

SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Isomeric SMILES

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.

Duartin, dimethyl ether is a chemical compound with the molecular formula C20H24O6C_{20}H_{24}O_6 and is categorized as an ether. It is characterized by a structure that includes two methoxy groups, contributing to its unique properties. Dimethyl ether itself, often referred to as DME, is a colorless gas at room temperature and pressure, known for its low toxicity and high flammability. Duartin, dimethyl ether is derived from the reaction of specific alcohols and aldehydes, making it an important compound in various chemical processes and applications.

Typical of ethers. These include:

  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions.
  • Nucleophilic Substitution: Duartin, dimethyl ether can react with nucleophiles due to the presence of polar C-O bonds.

The compound's behavior in combustion reactions is particularly noteworthy; it exhibits a two-stage ignition process when mixed with air, which involves complex kinetics related to radical formation and consumption .

The synthesis of Duartin, dimethyl ether typically involves several key steps:

  • Synthesis Gas Reaction: The initial step often involves generating synthesis gas (a mixture of hydrogen and carbon monoxide) through steam reforming of hydrocarbons.
  • Methanol Production: The synthesis gas is converted into methanol via catalytic processes.
  • Dehydration of Methanol: The final step involves the dehydration of methanol over solid acid catalysts (such as gamma-alumina) at elevated temperatures (around 300 °C) and pressures (about 15 bar), yielding dimethyl ether with high purity .

Duartin, dimethyl ether has several applications across various industries:

  • Fuel: It serves as an alternative fuel in internal combustion engines due to its favorable combustion characteristics.
  • Refrigerant: Its low boiling point makes it suitable for use as a refrigerant in cooling systems.
  • Solvent: It is utilized in various chemical processes as a solvent due to its ability to dissolve a wide range of substances.
  • Propellant: Commonly used in aerosol sprays as a propellant due to its vapor pressure characteristics.

Research indicates that Duartin, dimethyl ether interacts with various chemical species during combustion processes. For instance, studies show that it can enhance the reactivity of fuel mixtures when blended with hydrocarbons like methane and propane . Additionally, its role in generating hydroxyl radicals during combustion contributes to its ignition characteristics and efficiency as a fuel.

Several compounds share structural similarities with Duartin, dimethyl ether. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl EtherC2H6OC_2H_6OColorless gas; used as fuel and refrigerant; low toxicity but highly flammable.
Ethyl EtherC4H10OC_4H_{10}OVolatile liquid; historically used as anesthetic; flammable.
Diethyl EtherC4H10OC_4H_{10}OCommonly used solvent; higher boiling point than dimethyl ether; also flammable.
Methyl Tertiary Butyl EtherC5H12OC_5H_{12}OUsed as an octane booster in fuels; controversial due to environmental concerns.

Duartin, dimethyl ether stands out due to its specific applications in advanced fuel technologies and its unique synthesis pathway involving methanol dehydration.

Chemical Synthesis Pathways

Direct Synthesis from Flavonoid Precursors

Duartin, dimethyl ether represents a specialized class of flavonoid dimethyl ether derivatives that can be synthesized through direct methylation of flavonoid precursors [1] [2] [3]. The synthesis from flavonoid precursors involves the selective methylation of hydroxyl groups present on the flavonoid backbone, specifically targeting positions that yield the desired dimethyl ether functionality.

Regioselective Methylation Strategies

The synthesis of flavonoid dimethyl ethers typically employs regioselective methylation techniques that target specific hydroxyl positions [2] [3]. Studies have demonstrated that flavonoid O-methyltransferases can catalyze the 3'-O-methylation of flavonoid aglycones such as luteolin and quercetin [2]. These enzymes exhibit three-fold higher affinity for flavonoid substrates compared to phenylpropanoids, with turnover ratios increasing four- to six-fold for flavonoid compounds [2].

Methylation Reagents and Conditions

Several methylation methods have been investigated for flavonoid modification [4]. The most effective approaches include:

  • Methyl iodide with sodium hydride: This method demonstrates the highest efficiency among different methylation techniques, particularly for hesperidin derivatives [4]
  • Diazomethane methylation: Provides selective methylation under mild conditions [5] [4]
  • Dimethyl sulfate methods: Commonly used industrial approach, though requiring careful handling [4]

Research on quercetin dimethyl ether synthesis has shown that methylation at positions 3 and 7 enhances biological activity compared to the parent compound [6]. The methylated derivatives demonstrate improved vasorelaxant activity, with the potency order following quercetin 3,7-dimethyl ether > quercetin > other methylated variants [6].

Enzymatic Approaches

Streptomyces avermitilis O-methyltransferase has been successfully expressed in Escherichia coli for regiospecific flavonoid 7-O-methylation [3]. This system enables the production of methylated flavonoids including sakuranetin through biotransformation, achieving high regioselectivity [3]. The enzymatic approach offers advantages in terms of selectivity and mild reaction conditions compared to chemical methylation methods.

Methanol Dehydration and Etherification Strategies

Classical Methanol Dehydration

The primary industrial route for dimethyl ether synthesis involves the catalytic dehydration of methanol according to the reaction [7] [8] [9]:

2CH₃OH ⇌ CH₃OCH₃ + H₂O ΔH = -23.4 kJ/mol

This process typically operates at temperatures between 200-280°C and pressures of 1-10 bar using γ-Al₂O₃ catalysts [7] [9]. The reaction follows a dissociative mechanism involving methanol-methanol dimer decomposition as the rate-determining step [10].

Mechanistic Pathway

The methanol dehydration mechanism proceeds through several key steps [8] [11]:

  • Protonation: Methanol molecules are protonated by acid sites on the catalyst surface
  • Nucleophilic attack: A second methanol molecule attacks the protonated methanol
  • Water elimination: Dehydration occurs with simultaneous ether bond formation
  • Product desorption: Dimethyl ether and water are released from the catalyst surface

Advanced Catalytic Systems

Recent developments have focused on heteropoly acids such as tungstosilicic acid (HSiW) supported on TiO₂ and SiO₂ [12]. These catalysts demonstrate superior performance at lower temperatures (140-180°C) compared to conventional γ-Al₂O₃ systems [12]. The supported HSiW/TiO₂ catalyst achieves dimethyl ether production rates of approximately 50 mmol DME/h/g HSiW [12].

Process Intensification Approaches

Reactive distillation has emerged as a promising process intensification technique for methanol dehydration [13]. This approach integrates reaction and separation in a single unit, leading to:

  • 30% reduction in capital expenditure
  • 6% decrease in energy requirements
  • Enhanced equilibrium conversion through continuous product removal [13]

Catalytic Distillation using Amberlyst 35 catalyst has been demonstrated for continuous dimethyl ether production [14]. The process achieves substantially pure dimethyl ether through vapor-phase product removal, overcoming equilibrium limitations [14].

Catalytic Processes and Reaction Optimization

Bifunctional Catalyst Systems

The most effective approach for direct dimethyl ether synthesis utilizes bifunctional catalyst systems combining methanol synthesis and dehydration functionalities [15] [16] [17]. The optimal catalyst composition consists of:

  • 92.5 wt% CuO/ZnO/Al₂O₃ (methanol synthesis catalyst)
  • 7.5 wt% γ-Al₂O₃ (methanol dehydration catalyst) [18]

This configuration balances the rates of methanol formation and subsequent dehydration, maximizing dimethyl ether yield while minimizing byproduct formation [18].

Direct Synthesis from Synthesis Gas

Direct dimethyl ether synthesis from synthesis gas involves three simultaneous reactions [16] [19]:

  • Methanol synthesis: CO + 2H₂ ⇌ CH₃OH
  • Water-gas shift: CO + H₂O ⇌ CO₂ + H₂
  • Methanol dehydration: 2CH₃OH ⇌ CH₃OCH₃ + H₂O

The overall reaction achieves:

  • CO conversion: 60-80%
  • Dimethyl ether selectivity: 85-95%
  • Space-time yield: 160-190 g DME/h/kg catalyst [20] [21]

Process Optimization Parameters

Critical optimization parameters for dimethyl ether synthesis include [22] [23]:

Temperature Control: Optimal reaction temperatures range from 240-290°C. Higher temperatures increase reaction rates but decrease equilibrium conversion due to the exothermic nature of the process [24] [7].

Pressure Management: Operating pressures of 20-50 bar favor dimethyl ether formation. The pressure effect is particularly significant for direct synthesis from CO₂-rich synthesis gas [22].

Feed Composition: The optimal H₂/CO ratio ranges from 1.5-2.5, with small amounts of CO₂ (4-6%) enhancing the water-gas shift reaction [18] [24].

Space Velocity: Gas hourly space velocities between 1000-3000 h⁻¹ provide optimal balance between conversion and productivity [24] [25].

Water Management: In-situ water removal through adsorption or membrane separation significantly enhances conversion by shifting equilibrium toward products [26] [21].

Advanced Reactor Configurations

Slurry Phase Reactors offer superior heat management and enhanced mass transfer for direct synthesis [27]. The liquid-phase dimethyl ether process (LPDME) operates at moderate conditions (250°C, 1000 psi) with improved catalyst activity and reactor thermal stability [27].

Membrane Reactors incorporating water-selective membranes enable operation in dry reaction environments [21]. This approach achieves:

  • Single-pass CO₂ conversion: up to 73.4%
  • Dimethyl ether yields: up to 54.5%
  • Enhanced catalyst stability: reduced deactivation rates [21]

Biotechnological and Enzymatic Approaches

Biomass-Derived Pathways

Biotechnological approaches for dimethyl ether production primarily focus on biomass gasification followed by synthesis gas conversion [28] [29] [30]. The integrated process comprises [30]:

  • Biomass gasification: Conversion of lignocellulosic biomass to synthesis gas
  • Water-gas shift: Adjustment of H₂/CO ratio
  • Gas purification: Removal of sulfur compounds and excess CO₂
  • Dimethyl ether synthesis: Direct conversion using bifunctional catalysts

The biomass-to-dimethyl ether process achieves:

  • Overall yield: 0.37 kg DME/kg biomass
  • Selectivity: 91% toward dimethyl ether
  • Carbon neutrality: Complete CO₂ recycling [30]

Microbial Production Systems

While direct microbial production of dimethyl ether remains limited, metabolic engineering approaches are being developed [31] [32]. Dynamic metabolic control technology enables:

  • Decoupled growth and production phases
  • Maximized theoretical yields
  • Enhanced production rates through metabolic flux optimization [31]

Bio-methanol Integration

The most commercially viable biotechnological route involves bio-methanol production followed by catalytic dehydration [29]. This approach leverages:

  • Existing methanol infrastructure
  • Proven fermentation technologies
  • Renewable feedstock utilization
  • Carbon footprint reduction [29]

Enzymatic Synthesis Potential

Although direct enzymatic synthesis of dimethyl ether is not well-established, flavonoid O-methyltransferases demonstrate the potential for selective ether bond formation [2] [3]. Future developments may explore:

  • Engineered methyltransferases for enhanced activity
  • Multi-enzyme systems for complex ether synthesis
  • Cofactor regeneration systems for improved economics
  • Immobilized enzyme technologies for continuous processing

Process Integration Strategies

Biotechnological approaches benefit from process integration with conventional chemical synthesis [28] [29]:

  • Hybrid bio-chemical processes combining biological feedstock preparation with chemical conversion
  • Waste heat utilization from exothermic chemical reactions to support biological processes
  • Circular economy principles through complete biomass utilization and waste minimization

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

360.15728848 g/mol

Monoisotopic Mass

360.15728848 g/mol

Heavy Atom Count

26

Wikipedia

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran

Dates

Last modified: 02-18-2024

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